The synthesis of 6,7-dinitro-2,3-quinoxalinedione can be achieved through several routes. One common method involves the nitration of 2,3-quinoxalinedione using a mixture of concentrated nitric acid and sulfuric acid. This process typically requires careful temperature control to ensure selective nitration at the desired positions without unwanted side reactions.
6,7-Dinitro-2,3-quinoxalinedione exhibits reactivity typical of nitro compounds. It can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro groups. Additionally, it can undergo reduction reactions to form amino derivatives or be involved in cyclization reactions leading to various derivatives that retain biological activity.
One notable reaction is its interaction with neurotransmitter receptors where it acts as an antagonist. Specifically, it has been shown to inhibit responses mediated by N-methyl-D-aspartate receptors in neural tissues .
The mechanism through which 6,7-dinitro-2,3-quinoxalinedione exerts its pharmacological effects involves antagonism at glutamate receptors. It binds to these receptors and prevents their activation by endogenous ligands such as glutamate. This action is particularly relevant in studies related to excitotoxicity and neurodegenerative diseases where excessive glutamate signaling can lead to neuronal damage.
Research indicates that this compound's antagonistic effects can be modulated by co-administration with glycine or D-serine, suggesting a complex interaction at receptor sites .
6,7-Dinitro-2,3-quinoxalinedione is typically characterized by:
These properties make it suitable for various laboratory applications while requiring careful handling due to its reactive nature.
The primary applications of 6,7-dinitro-2,3-quinoxalinedione are found in pharmacology and neuroscience research. It is commonly used as a competitive antagonist for ionotropic glutamate receptors, making it valuable in studies investigating synaptic transmission and neuropharmacology.
Additionally, due to its ability to inhibit excitatory neurotransmission, it has been explored for potential therapeutic roles in conditions such as epilepsy, stroke, and neurodegenerative disorders . Its derivatives are also being investigated for their potential use as dyes or in materials science due to their unique chemical properties.
6,7-Dinitro-2,3-quinoxalinedione (DNQX), systematically named as 6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione, is a heterocyclic organic compound with the molecular formula C₈H₄N₄O₆ and a molecular weight of 252.14 g/mol. Its CAS Registry Number is 2379-57-9, and it is synonymously referenced as FG-9041 or DNQX disodium salt in pharmacological contexts [3]. The core structure consists of a quinoxaline ring system—a bicyclic scaffold featuring a benzene ring fused to a pyrazine ring—with nitro substituents at the 6- and 7-positions and ketone groups at the 2- and 3-positions. This arrangement confers significant electron-withdrawing character, influencing both reactivity and intermolecular interactions [1] [4]. The IUPAC name, structural formula, and atomic numbering are illustrated below:
Table 1: Fundamental Chemical Identifiers of DNQX
Property | Value |
---|---|
Systematic Name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione |
Molecular Formula | C₈H₄N₄O₆ |
Molecular Weight | 252.14 g/mol |
CAS Registry Number | 2379-57-9 |
Common Synonyms | DNQX, FG-9041, 6,7-Dinitroquinoxaline-2,3(1H,4H)-dione |
Structural Features:
X-ray diffraction studies reveal that DNQX crystallizes in a monoclinic lattice with distinct hydrogen-bonding networks. Intramolecular N-H···O(nitro) bonds stabilize the molecular conformation, while intermolecular N-H···O(carbonyl) and C-H···O(nitro) interactions propagate a three-dimensional framework. Notably, π-stacking occurs between quinoxaline rings of adjacent molecules, with centroid-centroid distances of 3.48 Å, facilitating head-to-tail alignment [6]. These interactions are critical for understanding DNQX’s packing efficiency and may influence its binding to biological targets.
Spectroscopic Profiles:
Table 2: Spectroscopic Signatures of DNQX
Technique | Key Assignments |
---|---|
FT-IR | 1720 cm⁻¹ (νC=O), 1680 cm⁻¹ (νC=O), 1540 cm⁻¹ (νasymNO₂), 1345 cm⁻¹ (νsymNO₂), 3200 cm⁻¹ (νN-H) |
¹³C-NMR (DMSO-d₆) | δ 155–160 ppm (C2=O, C3=O), δ 140–145 ppm (C6, C7), δ 125–135 ppm (C4a, C8a, C5, C8) |
UV-Vis (MeOH) | 265 nm (π→π), 365 nm (n→π) |
DNQX exhibits marked solvent-dependent solubility, governed by polarity and hydrogen-bonding capacity. It is sparingly soluble in water (<1 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO; >100 mM), N,N-dimethylformamide (DMF), and alkaline aqueous solutions (due to deprotonation of the N1-H group) [3] [4]. The disodium salt derivative (C₈H₂N₄O₆Na₂) enhances aqueous solubility to ~100 mM, facilitating biological assays [3].
Solubility Parameters:
Solvent Interactions:
DNQX demonstrates conditional stability, with susceptibility to hydrolysis, photolysis, and metabolic transformation. Under physiological conditions (pH 7.4, 37°C), its half-life is approximately 8–12 hours, necessitating careful handling in experimental settings [3] [5].
Degradation Pathways:1. Hydrolytic Degradation:- The dicarbonyl motif undergoes base-catalyzed hydrolysis, cleaving the pyrazine ring to yield N-(2,3-dinitrophenyl)oxamic acid.- Nitro groups may be reduced to amines by glutathione or cellular reductases, forming 6,7-diaminoquinoxaline-2,3-dione, which oxidizes to quinone-imines [2] [5].
Stabilization Strategies:
Key Degradation Products:
The instability of DNQX under physiological conditions has pharmacological implications: its neurotoxicity in cultured hippocampal neurons may arise partially from degradation byproducts rather than parent compound activity [2]. This underscores the need for structural analogs (e.g., NBQX) with improved stability profiles for therapeutic applications.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7